2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a butan-2-yl group, a hydroxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrimidinones.
Scientific Research Applications
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to various biological effects. The hydroxy and nitro groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar pyrimidinone structure with different substituents.
1-(Butan-2-yl)-4-tert-butylbenzene: Contains a butan-2-yl group but differs in the core structure.
Uniqueness
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is unique due to the presence of both hydroxy and nitro groups on the pyrimidine ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
61456-91-5 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
NVGCJYWSYDNWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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